![molecular formula C17H28O3S B14368721 1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene CAS No. 90184-06-8](/img/structure/B14368721.png)
1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene is an organic compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with a propyl group and an ether linkage to a hexyl chain terminated with an ethanesulfonyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene typically involves multiple steps:
Formation of the Hexyl Chain: The hexyl chain with an ethanesulfonyl group can be synthesized through a series of reactions starting from hexanol. The hydroxyl group of hexanol is first converted to a leaving group, such as a tosylate, followed by nucleophilic substitution with ethanesulfonyl chloride.
Ether Formation: The hexyl chain is then reacted with 2-propylphenol under basic conditions to form the ether linkage. This step involves the deprotonation of the phenol group and subsequent nucleophilic attack on the hexyl chain.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Benzylic ketones or carboxylic acids.
Reduction: Sulfides or thiols.
Substitution: Nitro, bromo, or sulfonyl derivatives of the benzene ring.
Applications De Recherche Scientifique
1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene has several applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies involving the interaction of benzene derivatives with biological molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene involves its interaction with molecular targets through its functional groups. The benzene ring can participate in π-π interactions, while the sulfonyl group can form hydrogen bonds and electrostatic interactions. These interactions can influence the compound’s reactivity and its effects in various applications.
Comparaison Avec Des Composés Similaires
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-propylbenzene: Similar structure but with a methanesulfonyl group instead of ethanesulfonyl.
1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-butylbenzene: Similar structure but with a butyl group instead of propyl.
Uniqueness: 1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the ethanesulfonyl group enhances its solubility and reactivity compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
90184-06-8 |
|---|---|
Formule moléculaire |
C17H28O3S |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
1-(6-ethylsulfonylhexoxy)-2-propylbenzene |
InChI |
InChI=1S/C17H28O3S/c1-3-11-16-12-7-8-13-17(16)20-14-9-5-6-10-15-21(18,19)4-2/h7-8,12-13H,3-6,9-11,14-15H2,1-2H3 |
Clé InChI |
CDUDVEDXDXSGEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=CC=C1OCCCCCCS(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-1,3-thiazole-2-carbonitrile](/img/structure/B14368646.png)
![2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane](/img/structure/B14368649.png)
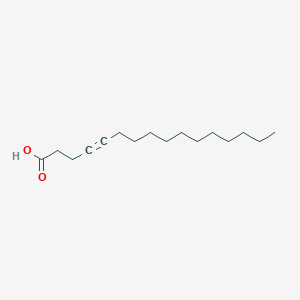
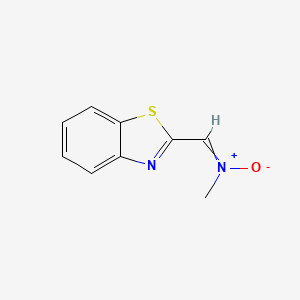
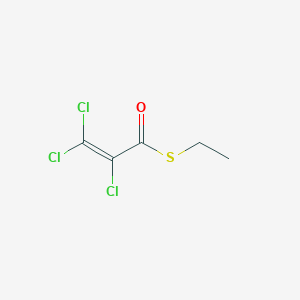

![Triphenyl[(trimethylsilyl)methyl]arsanium chloride](/img/structure/B14368682.png)
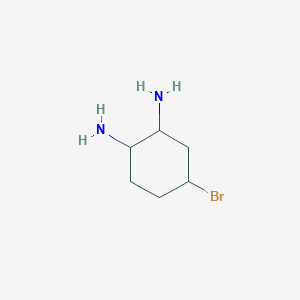
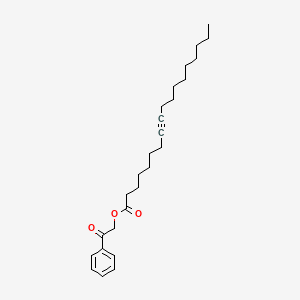
![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)
![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)
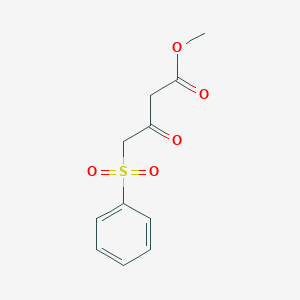
![2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14368724.png)
